

A Technical Guide to Grassofermata: A Small Molecule Inhibitor of SLC27A2/FATP2

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Compound of Interest		
Compound Name:	Grassofermata	
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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Chronically elevated levels of circulating fatty acids are significant contributors to the pathogenesis of metabolic diseases, including type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). The cellular uptake of these fatty acids is a regulated process mediated by transport proteins, among which Solute Carrier Family 27 Member 2 (SLC27A2), also known as Fatty Acid Transport Protein 2 (FATP2), is a key player, particularly in the liver and small intestine.[1][2] Inhibition of FATP2 presents a promising therapeutic strategy to mitigate the cellular lipid overload and subsequent lipotoxicity that drive these disease states. This technical guide provides a comprehensive overview of **Grassofermata** (also known as CB5), a small molecule inhibitor of FATP2.[3][4] We detail its mechanism of action, present quantitative inhibitory data, outline key experimental protocols for its characterization, and visualize its functional context through signaling and workflow diagrams.

Introduction to SLC27A2 (FATP2)

SLC27A2 is a bifunctional integral membrane protein that facilitates the transport of long-chain and very long-chain fatty acids across the plasma membrane.[1][2] This transport is tightly coupled to the activation of fatty acids through their esterification to coenzyme A (CoA), a process termed vectorial acylation.[1] This immediate activation traps the fatty acid intracellularly and primes it for downstream metabolic pathways, such as beta-oxidation or incorporation into complex lipids.[2][5] FATP2 is highly expressed in the liver and small



intestine, positioning it as a critical gatekeeper for dietary fat absorption and hepatic fatty acid uptake.[1][6] Dysregulation of FATP2 activity is implicated in diseases associated with lipid overload.[7]

Grassofermata: A Specific SLC27A2 Inhibitor

Grassofermata, with the chemical name 2-benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one, was identified through high-throughput screening as a potent inhibitor of FATP2-mediated fatty acid transport.[1][4] It specifically blocks the uptake of long-chain and very long-chain fatty acids.[3][8] Conversely, it does not affect the transport of medium-chain fatty acids, which are understood to enter cells primarily through passive diffusion.[3][8]

Mechanism of Action

Kinetic analyses have demonstrated that **Grassofermata** acts as a non-competitive inhibitor of fatty acid transport.[3][7] This indicates that **Grassofermata** binds to FATP2 at an allosteric site, distinct from the fatty acid binding site. This binding event reduces the catalytic efficiency of the transporter without preventing the substrate (fatty acid) from binding.

Quantitative Inhibitory Activity

The inhibitory potency of **Grassofermata** has been quantified across various cell lines, which serve as models for different tissues. The half-maximal inhibitory concentration (IC50) values highlight its efficacy and differential activity.



Cell Line	Tissue Model	Predominant FATP Isoform(s)	Grassofermata IC50 (μM)	Reference
INS-1E	Pancreatic β- cells	FATP2	8.3	[3]
C2C12	Muscle cells	FATP2	10.6	[3]
HepG2	Liver hepatocytes	FATP2	6.3 ± 0.9	[7]
Human Adipocytes	Adipose tissue	FATP1, FATP4	58.2	[3]

Table 1: Summary of **Grassofermata** IC50 values in various cell models. The higher IC50 in human adipocytes suggests a degree of selectivity for FATP2 over other isoforms like FATP1 and FATP4, which is advantageous as adipose tissue is a primary site for safe lipid storage.[3]

Key Experimental Protocols

The characterization of **Grassofermata** involves a series of in vitro and in vivo assays to determine its efficacy, mechanism, and physiological effects.

In Vitro Fatty Acid Uptake Inhibition Assay

This assay quantifies the ability of Grassofermata to block fatty acid import into cultured cells.

- Cell Culture:
 - HepG2, Caco-2, INS-1E, or C2C12 cells are seeded in 96-well black, clear-bottom plates and cultured until they reach confluence.[3] For specific cell types, collagen coating may be required.[3]
- Reagents:
 - Grassofermata (from ChemBridge Corporation) dissolved in a suitable solvent (e.g., DMSO).



- Fluorescent fatty acid analogs such as C1-BODIPY-C12 or BODIPY-FL-C16 (from Molecular Probes®).[3]
- Assay buffer (e.g., Hank's Balanced Salt Solution with Ca2+/Mg2+).

Procedure:

- Cells are washed with assay buffer.
- Cells are pre-incubated with varying concentrations of Grassofermata (or vehicle control) for a specified time (e.g., 15-30 minutes) at 37°C.
- A fluorescent fatty acid analog (e.g., 2.5–10 μM C1-BODIPY-C12) is added to each well.[3]
- Uptake is allowed to proceed for a short period (e.g., 1-5 minutes) at 37°C.
- The reaction is stopped by washing the cells with ice-cold assay buffer containing a fatty acid-free BSA solution to remove extracellular fluorescence.
- Intracellular fluorescence is measured using a plate reader.
- Data Analysis:
 - The fluorescence data is normalized to the vehicle control.
 - IC50 values are calculated by fitting the dose-response data to a one-site competition model using non-linear regression analysis (e.g., in Prism software).[3]

Kinetic Analysis of Inhibition Mechanism

This protocol determines the mode of inhibition (e.g., competitive, non-competitive).

- Procedure:
 - The fatty acid uptake assay is performed as described above in HepG2 cells.[3]
 - The experiment is set up as a matrix, using multiple fixed concentrations of
 Grassofermata (e.g., 1.25 μM to 15 μM) and varying the concentration of the fluorescent fatty acid substrate (e.g., 2.5 μM to 10 μM C1-BODIPY-C12).[3]



Data Analysis:

- The resulting velocity data is plotted on a double-reciprocal (Lineweaver-Burk) plot or analyzed directly using enzyme kinetics software modules (e.g., SigmaPlot).[3]
- A non-competitive inhibition pattern is characterized by a change in Vmax with no change in Km.[3]

In Vivo Fatty Acid Absorption Assay

This assay assesses the effect of **Grassofermata** on the absorption of dietary fats in a mouse model.

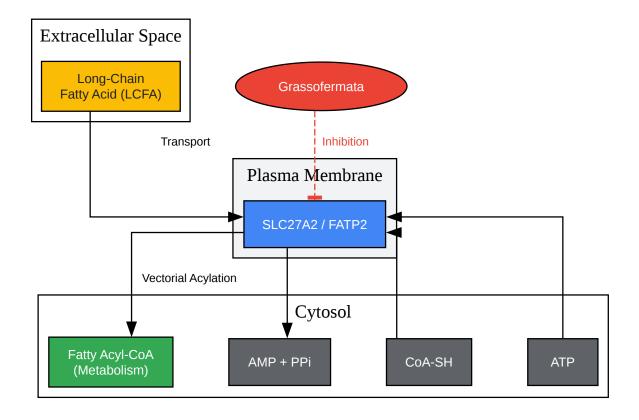
- Animal Model:
 - 10-week old C57BL/6 male mice are fasted for 12 hours prior to the experiment.[3]
- Procedure:
 - A baseline blood sample is collected.
 - Mice are administered Grassofermata (e.g., 300 mg/kg) prepared in a vehicle like flaxseed oil, via oral gavage. The control group receives the vehicle alone.[3]
 - Optionally, to inhibit lipoprotein lipase-dependent systemic uptake, mice can be injected with tyloxapol (500 mg/kg, IP).[3]
 - Following Grassofermata administration, a stable isotope-labeled fatty acid, such as
 [13C18]-oleate, is administered by gavage.[3]
 - Blood samples are collected at multiple time points post-administration (e.g., 0.5, 2, and 6 hours).[3]
- Sample Analysis:
 - Plasma is isolated from the blood samples.
 - Lipids are extracted, and fatty acids are converted to fatty acid methyl esters (FAMEs).



- The abundance of the ¹³C-labeled oleate is quantified relative to endogenous ¹²C-oleate using LC/MS-MS.[3]
- Separately, plasma concentrations of Grassofermata are measured by LC/MS-MS using an internal standard to assess its pharmacokinetics.[3]
- Data Analysis:
 - The levels of labeled oleate in the plasma over time are compared between the Grassofermata-treated and control groups to determine the extent of absorption inhibition.[3]

Visualizing Pathways and Processes

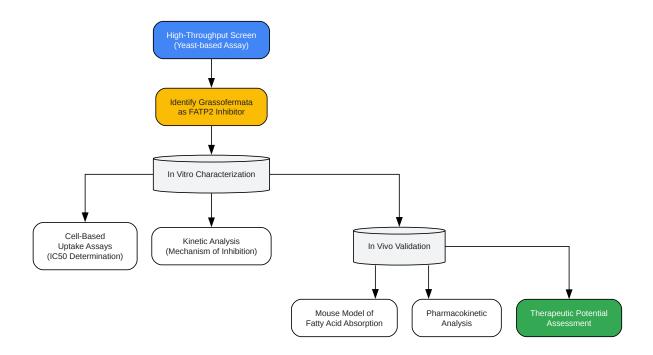
Diagrams created using Graphviz provide clear visual representations of the molecular mechanism, experimental logic, and kinetic relationships.



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Caption: SLC27A2-mediated fatty acid transport and its inhibition by Grassofermata.



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Caption: Experimental workflow for the discovery and validation of **Grassofermata**.

Caption: Logical diagram of **Grassofermata**'s non-competitive inhibition mechanism.

Therapeutic Potential

By inhibiting FATP2 in key metabolic tissues, **Grassofermata** has demonstrated significant therapeutic potential.



- Prevention of Lipotoxicity: In cell culture models of the liver, pancreas, and muscle,
 Grassofermata protects against lipid accumulation and subsequent cell death
 (lipoapoptosis) induced by saturated fatty acids like palmitate.[1][3]
- Treatment of Metabolic Disease: By reducing fatty acid uptake into non-adipose tissues,
 Grassofermata could serve as a therapeutic for NAFLD and type 2 diabetes.[3]
- Modulation of Dietary Fat Absorption: The ability of orally administered Grassofermata to
 decrease the absorption of oleate from the gut in mice highlights its potential to manage
 conditions exacerbated by high-fat diets.[3][8] Pharmacokinetic studies confirm that the
 compound is absorbed into circulation, where it can act systemically.[3]

Conclusion

Grassofermata is a well-characterized, specific, and non-competitive small molecule inhibitor of the fatty acid transporter SLC27A2/FATP2. It effectively blocks the uptake of long-chain fatty acids in vitro and reduces dietary fat absorption in vivo.[3] Its ability to protect cells from lipotoxicity provides a strong rationale for its further development as a therapeutic agent for managing metabolic diseases such as NAFLD and type 2 diabetes. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the fields of metabolic disease and drug discovery.

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